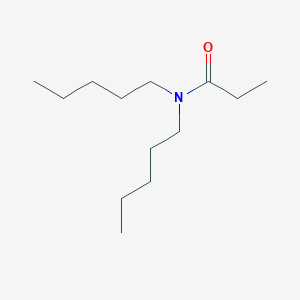
Propanamide, N,N-dipentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N,N-dipentyl- is an organic compound belonging to the class of amides It is a derivative of propanamide where the hydrogen atoms on the nitrogen are replaced by pentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanamide, N,N-dipentyl- can be synthesized through several methodsAnother method involves the dehydration of ammonium propionate in the presence of pentylamine .
Industrial Production Methods
In industrial settings, the production of Propanamide, N,N-dipentyl- typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Propanamide, N,N-dipentyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the pentyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propanamide, N,N-dipentyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanamide, N,N-dipentyl- involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its action depend on the specific biological or chemical context in which it is used .
Comparison with Similar Compounds
Similar Compounds
Propanamide: The parent compound, which lacks the pentyl groups on the nitrogen.
N,N-Dimethylpropanamide: A similar compound with methyl groups instead of pentyl groups.
N,N-Diethylpropanamide: Another similar compound with ethyl groups on the nitrogen.
Uniqueness
Propanamide, N,N-dipentyl- is unique due to the presence of the long pentyl chains, which can significantly alter its chemical properties and interactions compared to its simpler analogs.
Properties
CAS No. |
111085-13-3 |
|---|---|
Molecular Formula |
C13H27NO |
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N,N-dipentylpropanamide |
InChI |
InChI=1S/C13H27NO/c1-4-7-9-11-14(13(15)6-3)12-10-8-5-2/h4-12H2,1-3H3 |
InChI Key |
IAAOAFJBZMJOEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



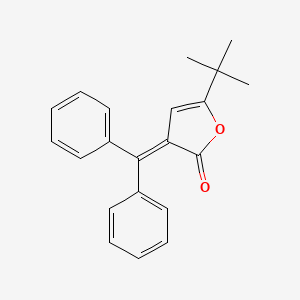
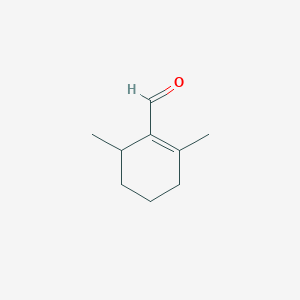
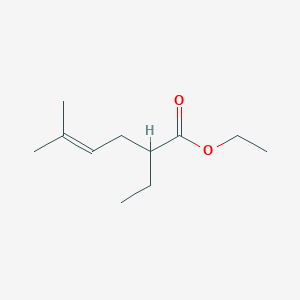
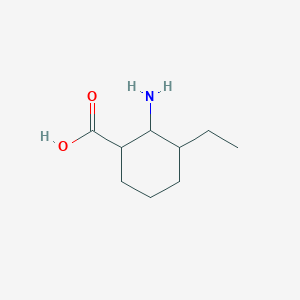
![5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14324813.png)

![3-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-1-yl)propan-1-ol](/img/structure/B14324821.png)
![1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide](/img/structure/B14324823.png)

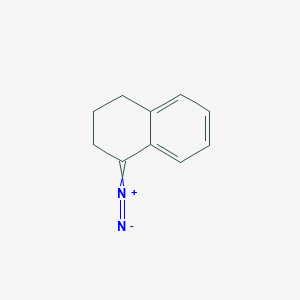
![1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14324835.png)
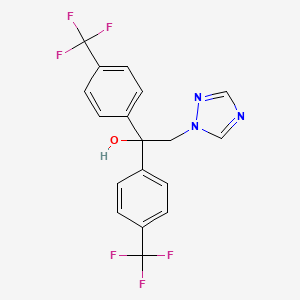
![8-[(Oxan-2-yl)oxy]octane-1-thiol](/img/structure/B14324854.png)
